Enhanced Lipophilicity vs. Simpler Thiophenes
The incorporation of the cyclopropylmethoxy group at position 3 substantially elevates the lipophilicity of the thiophene-2-carboxylic acid scaffold relative to the non-cyclopropyl-substituted comparator 5-methoxythiophene-2-carboxylic acid. The target compound (MW 228.27, C10H12O4S) has a predicted LogP approximately 1.5–2.0 units higher than the simpler analog (MW 158.18, C6H6O3S), based on in silico calculation [1]. Increased lipophilicity correlates with enhanced membrane permeability, a critical parameter for intracellular target engagement.
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.1–2.6 (predicted; ALD-based calculation) |
| Comparator Or Baseline | 5-Methoxythiophene-2-carboxylic acid: cLogP ≈ 0.8–1.2 (predicted) |
| Quantified Difference | Estimated ΔcLogP ≈ +1.3 to +1.8 units |
| Conditions | In silico prediction using fragment-based atom-additive method |
Why This Matters
Higher lipophilicity directly increases passive membrane diffusion, making this scaffold a superior choice for designing cell-permeable probes or orally bioavailable drug candidates where intracellular access is required.
- [1] Molsoft L.L.C. Molecular Property Prediction for 3-(Cyclopropylmethoxy)-5-methoxythiophene-2-carboxylic acid and 5-Methoxythiophene-2-carboxylic acid. Accessed 2026. View Source
